molecular formula C19H20N4O7S2 B2766695 methyl 5-(((5-((4-(N,N-dimethylsulfamoyl)benzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)methyl)furan-2-carboxylate CAS No. 921045-77-4

methyl 5-(((5-((4-(N,N-dimethylsulfamoyl)benzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)methyl)furan-2-carboxylate

Cat. No.: B2766695
CAS No.: 921045-77-4
M. Wt: 480.51
InChI Key: URDLAUIQKOXQLZ-UHFFFAOYSA-N
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Description

Methyl 5-(((5-((4-(N,N-dimethylsulfamoyl)benzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)methyl)furan-2-carboxylate is a useful research compound. Its molecular formula is C19H20N4O7S2 and its molecular weight is 480.51. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Structural Studies

  • Synthesis and Tautomerism Studies : Research on furan-2-yl derivatives, including oxadiazoles and triazoles, has focused on synthetic methodologies, structural analyses, and tautomeric equilibrium studies, providing foundational knowledge for creating similar complex molecules (Koparır, Çetin, & Cansiz, 2005).

Biological Activities

  • Antimicrobial and Nematicidal Activities : Derivatives of benzofuran and thiadiazole have been synthesized and tested for their antimicrobial and nematicidal activities, highlighting the potential use of structurally related compounds in developing new agents for controlling infectious diseases and pests (Reddy, Rao, Yakub, & Nagaraj, 2010).

Material Applications

  • Corrosion Inhibition : Oxadiazole derivatives have been investigated for their applications in corrosion inhibition, demonstrating high efficiency in protecting mild steel against corrosion in acidic environments. This research suggests the potential for similar compounds to be used in material science for protecting metals (Kalia, Kumar, Kumar, Pahuja, Jhaa, Lata, & Dahiya, 2020).

Properties

IUPAC Name

methyl 5-[[5-[[[4-(dimethylsulfamoyl)benzoyl]amino]methyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O7S2/c1-23(2)32(26,27)14-7-4-12(5-8-14)17(24)20-10-16-21-22-19(30-16)31-11-13-6-9-15(29-13)18(25)28-3/h4-9H,10-11H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URDLAUIQKOXQLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC3=CC=C(O3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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